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Compound of Interest

Compound Name: (S)-Dimethyl 2-hydroxysuccinate

Cat. No.: B019899 Get Quote

(S)-Dimethyl 2-hydroxysuccinate, also known by its synonyms Dimethyl L-malate or L-(-)-

Malic Acid Dimethyl Ester, is a chiral molecule of significant interest in synthetic organic

chemistry and pharmaceutical development.[1] With the chemical formula C₆H₁₀O₅ and a

molecular weight of 162.14 g/mol , this compound serves as a valuable starting material and

intermediate for the enantioselective synthesis of complex molecules.[1] Its utility is rooted in

the stereospecificity of its hydroxyl and ester functionalities, which allow for predictable and

controlled chemical transformations. This guide provides a comprehensive overview of its

commercial availability, synthesis considerations, key applications, and the analytical

methodologies required to ensure its quality for research and development purposes.

Section 1: Commercial Availability and Procurement
(S)-Dimethyl 2-hydroxysuccinate (CAS No. 617-55-0) is readily available from a variety of

chemical suppliers that cater to the research and bulk chemical markets. Procurement for

laboratory-scale use is straightforward, while larger quantities for process development or pilot-

scale manufacturing may require direct inquiry and are often made to order.

Key Commercial Suppliers
The selection of a supplier is a critical decision that should be based on factors including purity,

available documentation (Certificate of Analysis, SDS), cost, and lead time. Below is a

summary of prominent suppliers offering this compound.
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Supplier
Product
Name/Synony
m

CAS Number Typical Purity Notes

Sigma-Aldrich

(Merck)

Dimethyl (S)-(-)-

malate
617-55-0 98%

Often available in

various

quantities for

R&D.

ChemScene
(S)-Dimethyl 2-

hydroxysuccinate
617-55-0 ≥97%

Provides basic

physical and

chemical

properties.[1]

Protheragen
(S)-Dimethyl 2-

hydroxysuccinate
617-55-0 Inquiry-based

Caters to

pharmaceutical

and biotech

industries.[2]

Fluorochem
Dimethyl 2-

hydroxysuccinate
617-55-0 97%

Intended for

laboratory use.[3]

Disclaimer: Availability, purity, and product specifications are subject to change. Researchers

should always consult the supplier's official documentation for the most current information.

Procurement Rationale for R&D Professionals
When procuring (S)-Dimethyl 2-hydroxysuccinate, the primary consideration is the intended

application.

For early-stage discovery and medicinal chemistry, a purity of ≥97% is generally sufficient.

The key is confirming the material's identity and stereochemical integrity.

For later-stage development and GMP applications, sourcing from a supplier that can

provide detailed batch records, impurity profiles, and scalability is paramount. The transition

from research-grade to bulk material often necessitates re-validation of the supplier and

material.
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Section 2: Synthesis and Manufacturing Insights
Understanding the synthetic origin of a chemical provides valuable insight into potential

impurities and quality considerations. The most common and economically viable route to (S)-
Dimethyl 2-hydroxysuccinate is the direct esterification of its corresponding chiral precursor,

L-Malic acid.

Fischer Esterification: The Primary Synthetic Route
The synthesis is a classic Fischer esterification reaction. L-Malic acid is reacted with an excess

of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or

hydrochloric acid (HCl). The excess methanol serves as both a reactant and the solvent,

driving the equilibrium towards the formation of the diester product.

Causality of Experimental Choices & Impurity Profile
Starting Material: The use of L-Malic acid ((S)-enantiomer) is crucial as the esterification

does not affect the chiral center, thus preserving the desired (S)-stereochemistry in the final

product. The primary source of enantiomeric impurity would be the presence of D-Malic acid

in the starting material.

Acid Catalyst: A strong acid protonates the carbonyl oxygen of the carboxylic acids, making

the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Excess Methanol: Le Châtelier's principle dictates that using one reactant in excess shifts

the equilibrium to favor product formation.

Potential Impurities:

Residual L-Malic Acid: Incomplete reaction.

(S)-Monomethyl 2-hydroxysuccinate: Partial esterification product.

Dimethyl Fumarate/Maleate: Formed via dehydration of the secondary alcohol under

harsh acidic/thermal conditions.

Residual Methanol and Acid: Carryover from the reaction.
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Section 3: Applications in Research and Drug
Development
The value of (S)-Dimethyl 2-hydroxysuccinate lies in its identity as a chiral pool starting

material. The term "chiral pool" refers to the use of inexpensive, enantiomerically pure natural

products as starting materials for the synthesis of other chiral compounds.

Asymmetric Synthesis: It is employed as a versatile C4 building block. The stereocenter is

already defined, which simplifies the synthesis of target molecules with the same

stereochemistry. The hydroxyl and two ester groups can be selectively modified or used to

direct the formation of new stereocenters.

Pharmaceutical Intermediates: While direct applications in FDA-approved drugs are not as

prominent as for other intermediates like dimethyl fumarate (used in treating multiple

sclerosis)[4][5][6], its structural motif is relevant. Many biologically active molecules contain

hydroxylated or succinate-derived backbones, making this a valuable intermediate for

synthesizing novel drug candidates and their analogues. The dimethylamino

pharmacophore, for instance, is found in numerous FDA-approved drugs, and derivatives of

succinates can serve as precursors to such compounds.[7][8]

Section 4: Analytical and Quality Control
For any research or development work, verifying the identity, purity, and stereochemical

integrity of the starting material is a non-negotiable step. A supplier's Certificate of Analysis

(CoA) provides a baseline, but independent verification is often warranted.

Standard Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Confirms the molecular structure by showing characteristic peaks for the

methoxy protons (CH₃), the methylene protons (CH₂), and the methine proton (CH).

Integration of these peaks confirms their relative ratios. It is also highly effective for

detecting residual solvents like methanol.

¹³C NMR: Confirms the number of unique carbon atoms in the molecule, including the two

distinct carbonyl carbons of the ester groups.
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Gas Chromatography (GC): When coupled with a Flame Ionization Detector (FID), GC is an

excellent method for determining purity by separating volatile impurities.[9]

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique

for confirming enantiomeric purity (or enantiomeric excess, e.e.). The compound is run on a

chiral stationary phase that can separate the (S) and (R) enantiomers, allowing for their

quantification.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional

groups: a broad O-H stretch for the alcohol and strong C=O stretches for the ester groups.

Experimental Protocol: Purity and Identity Verification
by ¹H NMR
This protocol describes a self-validating system for end-users to confirm the identity of

commercially supplied (S)-Dimethyl 2-hydroxysuccinate.

Objective: To confirm the chemical structure and assess for the presence of obvious

impurities.

Materials:

(S)-Dimethyl 2-hydroxysuccinate sample

Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

NMR tube, pipette, vial

Procedure:

1. Accurately weigh approximately 10-20 mg of the (S)-Dimethyl 2-hydroxysuccinate
sample into a clean, dry vial.

2. Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.

3. Agitate the vial gently until the sample is fully dissolved.

4. Transfer the solution to an NMR tube.
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5. Acquire the ¹H NMR spectrum according to the spectrometer's standard operating

procedure.

Data Interpretation (Expected Chemical Shifts):

~4.5 ppm (dd, 1H): Methine proton (-CH(OH)-). The coupling pattern (doublet of doublets)

arises from splitting by the two diastereotopic methylene protons.

~3.8 ppm (s, 3H): Methoxy protons (-COOCH₃) adjacent to the chiral center.

~3.7 ppm (s, 3H): Methoxy protons (-COOCH₃) of the other ester group.

~2.8 ppm (m, 2H): Methylene protons (-CH₂-).

~2.5-3.0 ppm (br s, 1H): Hydroxyl proton (-OH). This peak can be broad and its position

may vary. Can be confirmed by a D₂O shake experiment.

0.0 ppm (s): TMS internal standard.

Trustworthiness Check: The integration values of the peaks should correspond to a 1:3:3:2

proton ratio. The presence of significant unexpected peaks may indicate impurities. For

example, a sharp singlet around 3.49 ppm could indicate residual methanol.

Conclusion
(S)-Dimethyl 2-hydroxysuccinate is a commercially accessible and highly valuable chiral

building block for chemical synthesis. Its procurement from reputable suppliers, coupled with a

robust internal quality control process, is essential for ensuring the success of research and

development projects. By understanding its synthesis, potential impurities, and the analytical

methods needed for its validation, researchers and drug development professionals can

confidently utilize this versatile molecule to advance the synthesis of complex, high-value

chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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